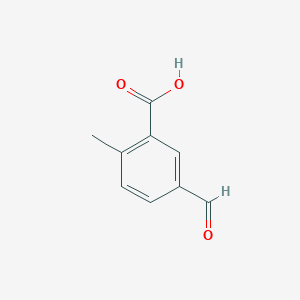

5-Formyl-2-methylbenzoic acid

Descripción

5-Formyl-2-methylbenzoic acid is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Propiedades

IUPAC Name |

5-formyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVDVVGJOWHJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105650-34-8 | |

| Record name | 5-formyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Formyl-2-methylbenzoic acid can be synthesized through several methods. One common route involves the oxidation of 5-methyl-2-methylbenzoic acid using fuming nitric acid . Another method includes the synthesis from (3-bromo-4-methylphenyl)methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 5-Formyl-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.

Major Products:

Oxidation: 5-Carboxy-2-methylbenzoic acid.

Reduction: 5-Hydroxymethyl-2-methylbenzoic acid.

Substitution: Halogenated derivatives like 5-bromo-2-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Intermediates:

5-Formyl-2-methylbenzoic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including pharmaceuticals and agrochemicals. For instance, it can be converted into more complex structures through reactions such as condensation and reduction.

Example Reactions:

- Condensation Reactions: The compound can undergo condensation with amines or alcohols to form amides or esters, respectively.

- Reduction Reactions: It can be reduced to yield alcohols or aldehydes, which are valuable in further synthetic pathways.

Pharmaceutical Applications

Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.

Case Study:

In a comparative study of various benzoic acid derivatives, this compound derivatives were tested for their antibacterial efficacy. Results showed that certain modifications enhanced their activity, making them candidates for further pharmaceutical development .

Material Science

Polymer Chemistry:

The compound has been investigated for its role in polymer synthesis. It can be used as a monomer in the production of polymers with specific thermal and mechanical properties.

Thermal Stability:

Research indicates that polymers incorporating this compound exhibit improved thermal stability compared to conventional polymers. This characteristic is crucial for applications in high-temperature environments .

Analytical Chemistry

Chromatographic Applications:

this compound has been employed as a standard reference material in chromatographic analyses. Its stability and well-defined structure make it suitable for calibration in high-performance liquid chromatography (HPLC).

Spectroscopic Studies:

The compound's spectral characteristics (NMR, IR) have been documented extensively, providing a reliable basis for its identification in complex mixtures .

Environmental Applications

Biodegradation Studies:

Recent studies have focused on the biodegradability of this compound and its derivatives. Research indicates that certain microbial strains can effectively degrade this compound, suggesting potential applications in bioremediation processes .

Mecanismo De Acción

The mechanism of action of 5-Formyl-2-methylbenzoic acid involves its reactivity with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the benzoic acid core can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with different biological and chemical pathways, making it a versatile reagent in research and industry .

Comparación Con Compuestos Similares

2-Formyl-5-methylbenzoic acid: Similar structure but with different positional isomers.

5-Bromo-2-methylbenzoic acid: Similar structure with a bromine substituent instead of a formyl group.

Uniqueness: 5-Formyl-2-methylbenzoic acid is unique due to its specific functional groups and their positions on the benzoic acid core. This unique structure imparts distinct reactivity and applications compared to its analogs.

Actividad Biológica

5-Formyl-2-methylbenzoic acid (CAS No. 105650-34-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 164.16 g/mol

- Structure : The compound features a benzoic acid core with a formyl group at the 5-position and a methyl group at the 2-position.

Antiproliferative Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that certain benzoic acid derivatives can inhibit cell growth by disrupting microtubule dynamics, leading to apoptosis in cancer cells .

Antioxidant Activity

Anti-inflammatory Effects

In addition to its antiproliferative properties, this compound has demonstrated anti-inflammatory activity. A study reported that it inhibited protein denaturation, a key factor in inflammatory responses. The inhibition percentages were comparable to standard anti-inflammatory drugs like diclofenac:

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is crucial for cell division and function.

- Proteasome Activation : It enhances the activity of the ubiquitin-proteasome pathway, promoting protein degradation and cellular homeostasis .

- Free Radical Scavenging : Its structure allows it to act as an effective antioxidant, mitigating oxidative damage .

Case Study 1: Antiproliferative Effects on Leukemia Cells

A study investigated the effects of various benzoic acid derivatives on MLL-AF9 leukemia cells. The results showed that compounds similar to this compound significantly inhibited cell proliferation with an IC value indicating effective cytotoxicity.

Case Study 2: Anti-inflammatory Assessment

Another research effort focused on the anti-inflammatory properties of this compound. It was tested against standard anti-inflammatory agents in vitro, demonstrating notable inhibition of protein denaturation, which correlates with reduced inflammation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Formyl-2-methylbenzoic acid in academic laboratories?

- Methodological Answer :

- Oxidative Methods : Catalytic oxidation of precursors like 5-hydroxymethyl derivatives using nitrogen-doped carbon spheres (NCSWCs) with tert-butyl hydroperoxide (TBHP) under base-free conditions achieves high selectivity (e.g., 90% for FFCA analogs) .

- Flow Chemistry : Bromo-formylbenzoic acid derivatives can be synthesized via flow chemistry, avoiding toxic solvents like CCl₄. This method improves scalability and safety .

- Key Considerations : Optimize reaction time and temperature to prevent over-oxidation. Monitor intermediates using HPLC or GC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the formyl (δ ~9.8–10.2 ppm) and methyl groups (δ ~2.3–2.5 ppm). IR spectroscopy verifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against standards.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and detects polymorphic transitions.

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Formyl groups are prone to hydration; use anhydrous solvents in reactions .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity of this compound synthesis?

- Methodological Answer :

- Catalyst Design : MgO⋅CeO₂ mixed oxides enable aerobic oxidation in water, achieving >90% selectivity for FFCA analogs. Basicity tuning via MgO hydration (Mg(OH)₂) reduces side reactions .

- Mechanistic Insights : DFT studies show hydroperoxyl radicals (from TBHP) adsorb on graphitic N sites in NCSWCs, enhancing electron transfer and selectivity .

- Data Table :

| Catalyst | Oxidant | Selectivity (%) | Key Condition |

|---|---|---|---|

| NCSWCs | TBHP | 90 (FFCA) | Base-free |

| MgO⋅CeO₂ | O₂ | 99 (DFF) | Aqueous, 80°C |

Q. How can computational methods resolve contradictory data in reaction pathways?

- Methodological Answer :

- DFT Modeling : Calculate activation energies for competing pathways (e.g., DFF vs. FFCA formation). Compare orbital interactions (e.g., LUMO of formyl group) with experimental yields .

- Kinetic Simulations : Use software like Gaussian or ORCA to model intermediates. Validate with in situ FTIR or MS data.

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing waste?

- Methodological Answer :

- Solvent Selection : Replace dichloroethane with cyclopentyl methyl ether (CPME), a greener solvent, in flow reactors .

- Catalyst Reusability : Recover MgO⋅CeO₂ via calcination (500°C, 4 h) to restore activity after hydration-induced deactivation .

- Waste Metrics : Use E-factor calculations (kg waste/kg product) to compare methods.

Q. How do researchers address discrepancies in reported catalytic activities for analogous compounds?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent, O₂ pressure, catalyst loading).

- Surface Analysis : Characterize spent catalysts with XPS/XRD to identify leaching or structural changes. For example, MgO→Mg(OH)₂ transition reduces basicity, altering selectivity .

- Cross-Study Comparison : Tabulate key variables (pH, temperature, solvent) to isolate factors affecting yield (see example table below).

Data Contradiction Analysis Example

| Study | Catalyst | Oxidant | pH | Yield (%) | Contradiction Source |

|---|---|---|---|---|---|

| A | NCSWCs | TBHP | 7 | 90 | Base-free vs. basic conditions |

| B | MgO⋅CeO₂ | O₂ | 10 | 57 | External base reduces FFCA selectivity |

Resolution : Base-free conditions favor FFCA, while basic conditions promote HMFCA. Adjust pH to align with target products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.